Pyranojacareubin

Description

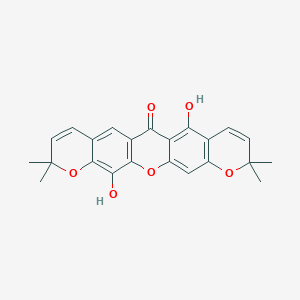

Pyranojacareubin (C₂₃H₂₀O₆, CAS: 78343-62-1) is a polyprenylated xanthone derivative characterized by a fused pyrano-xanthone skeleton . It is commonly isolated from plants of the Clusiaceae family, particularly Calophyllum species, such as C. tacamahaca, C. gracilipes, and C. inophyllum . Its structure includes two pyran rings fused to a xanthone core, with hydroxyl groups at positions 5 and 12, and methyl substituents at positions 2 and 10 . Key physicochemical properties include a molecular weight of 392.13 g/mol, a density of 1.4 g/cm³, and a high hydrophobicity (XlogP: 4.7) .

However, structural misassignments in early studies—such as the erroneous inclusion of a 4-hydroxy group in "pyrojacareubine"—highlight the importance of rigorous NMR validation to avoid downstream errors in bioactivity analyses .

Structure

3D Structure

Properties

IUPAC Name |

4,15-dihydroxy-7,7,19,19-tetramethyl-2,6,20-trioxapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,14,16(21),17-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)8-6-12-14(28-22)10-15-16(17(12)24)18(25)13-9-11-5-7-23(3,4)29-20(11)19(26)21(13)27-15/h5-10,24,26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJXZBDITYZMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyranojacareubin can be synthesized through various organic reactions involving the formation of pyran rings and xanthene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the heteropentacyclic structure.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation process of fungi. The compound is then extracted and purified to obtain a high-purity product. This process requires precise control of fermentation conditions and extraction techniques to ensure the desired quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

Pyranojacareubin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of xanthones and related structures.

Biology: The compound’s antiviral properties make it a subject of interest in virology research.

Industry: It is used in the development of natural pigments and other industrial applications.

Mechanism of Action

Pyranojacareubin exerts its effects through various molecular mechanisms. It targets viral replication pathways, inhibiting the replication of viruses. The compound also interacts with cellular proteins and enzymes, disrupting their normal functions and leading to antiviral effects .

Comparison with Similar Compounds

Jacareubin (C₂₃H₂₂O₆)

- Source: Calophyllum inophyllum, Symphonia globulifera .

- Structural Differences: Lacks the pyrano ring system present in this compound, instead featuring a prenyl substituent at position 2.

- Bioactivity: Moderate cytotoxicity (IC₅₀: ~20 µg/mL) against HepG2 cells, weaker than this compound .

Caloxanthone A (C₂₄H₂₄O₆)

- Source: Calophyllum caledonicum, C. inophyllum .

- Structural Differences : Contains an additional methoxy group at position 3 and a longer prenyl chain.

Muxiangrine I (C₂₂H₁₈O₆)

- Source : Hypothesized analogue detected in C. tacamahaca .

- Structural Differences : Smaller molecular weight due to fewer methyl groups; unconfirmed structure.

- Bioactivity : Putative cytotoxicity, but requires isolation and validation .

Functional Analogues

Elliptoxanthone B (C₂₄H₂₂O₇)

Atroviridin (C₂₃H₂₄O₆)

- Source : Garcinia paucinervis .

- Structural Differences: Contains a geranyl substituent instead of pyrano rings.

- Bioactivity: Strong anti-proliferative activity against HL-60 leukemia cells (IC₅₀: <5 µg/mL), outperforming this compound in some assays .

Comparative Data Table

Key Research Findings

Structural Integrity: Misassignment of this compound’s structure (e.g., as pyrojacareubine) led to flawed QSAR models in antimalarial studies, emphasizing the need for precise NMR and mass spectrometry validation .

Bioactivity Superiority: this compound demonstrates stronger cytotoxicity than jacareubin and caloxanthones, likely due to its pyrano rings enhancing membrane permeability .

Biosynthetic Flexibility: The presence of this compound analogues (e.g., muxiangrine I) in plant clusters suggests evolutionary diversification in xanthone biosynthesis for ecological adaptation .

Biological Activity

Pyranojacareubin is a naturally occurring compound derived from various plant sources, particularly known for its diverse biological activities. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound belongs to the class of coumarin derivatives, characterized by a fused pyran and coumarin structure. The synthesis of this compound typically involves extraction from natural sources or synthetic modification of existing coumarin compounds. Various methods have been explored in the literature, including:

- Extraction from Plant Sources : Isolation from plant materials such as Calophyllum inophyllum.

- Synthetic Approaches : Employing chemical reactions involving starting materials like coumarins and employing reagents that facilitate the formation of the pyran ring.

2. Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. Key activities include:

2.1 Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively.

2.2 Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for specific bacteria are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight its potential as an antimicrobial agent.

2.3 Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

2.4 Antidiabetic Activity

Studies have reported that this compound enhances glucose uptake in insulin-sensitive cells, indicating its potential role in managing diabetes. The compound also modulates insulin secretion, contributing to its antidiabetic effects.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Tyrosine Phosphatase Inhibition : this compound inhibits tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways.

- Antioxidant Mechanisms : The compound's ability to donate electrons helps neutralize free radicals.

- Cytokine Modulation : It alters the expression of cytokines involved in inflammatory responses.

4. Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Effects : A study published in Phytochemistry evaluated the antimicrobial activity of this compound against clinical isolates of bacteria and fungi, confirming its efficacy.

- Anti-inflammatory Research : Another study investigated its effects on human monocytes, revealing a significant reduction in inflammatory markers post-treatment.

5. Conclusion

This compound is a promising natural compound with diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antidiabetic effects. Its mechanisms of action involve inhibition of key enzymes and modulation of cytokine production. Continued research into its pharmacological properties could lead to novel therapeutic applications.

Q & A

Q. What are the key structural features of pyranojacareubin, and how do they influence its physicochemical properties?

Methodological Answer: this compound’s structure includes a dipyranoxanthenone scaffold with hydroxyl and methyl groups at positions 5, 12, 2, and 10 . To analyze physicochemical properties (e.g., solubility, stability), computational tools like DFT calculations can predict electron distribution, while experimental techniques such as HPLC (with C18 columns) and UV-Vis spectroscopy validate logP values and λmax absorption. Differential scanning calorimetry (DSC) assesses thermal stability, critical for storage conditions .

Q. What standard protocols exist for synthesizing this compound, and how can purity be verified?

Methodological Answer: Synthesis often involves cyclocondensation of substituted xanthones under acidic conditions. For purity verification, combine TLC (silica gel, chloroform:methanol 9:1) with HPLC-MS (ESI+ mode) to detect impurities <1%. Nuclear Overhauser Effect (NOE) NMR experiments confirm stereochemical integrity, while elemental analysis validates C, H, O composition .

Q. Which in vitro assays are commonly used to evaluate this compound’s biological activity?

Methodological Answer: Initial screens include cytotoxicity assays (MTT or SRB on cancer cell lines like HeLa or MCF-7), antioxidant activity via DPPH radical scavenging, and enzyme inhibition (e.g., COX-2 or topoisomerase II). Use IC50 values with triplicate measurements and positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell line specificity) or metabolite interference. Address this by:

- Dose-response normalization : Compare activity across studies using molar concentrations rather than weight-based metrics.

- Metabolomic profiling : LC-HRMS identifies active metabolites that may confound results.

- Pathway analysis : RNA-seq or phosphoproteomics (e.g., using SILAC labeling) clarifies primary vs. secondary targets .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Methodological Answer: Bioavailability challenges stem from low solubility and rapid hepatic metabolism. Solutions include:

- Nanoformulation : Prepare PLGA nanoparticles (emulsification-solvent evaporation) to enhance solubility.

- Prodrug design : Acetylate hydroxyl groups to improve membrane permeability, with hydrolysis studies (pH 7.4 buffer) to confirm release kinetics.

- Pharmacokinetic modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves guides dosing intervals .

Q. How can structure-activity relationships (SAR) guide this compound derivatization?

Methodological Answer: Use a scaffold-hopping approach:

- Substituent variation : Introduce halogens or amino groups at C-5/C-12 to assess electronic effects.

- Ring expansion : Synthesize benzo-fused analogs to test steric impacts.

- 3D-QSAR modeling : CoMFA or CoMSIA correlates substituent properties (e.g., Hammett σ) with bioactivity, validated by leave-one-out cross-validation (q<sup>2</sup> >0.5) .

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. For dose-reduction index (DRI), use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Synergy heatmaps (CI vs. fraction affected) visualize efficacy thresholds .

Data Integrity & Reproducibility

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?

Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Report solvent lot numbers, instrument calibration dates, and cell passage numbers.

- Raw data deposition : Upload NMR/FACS raw files to repositories like Zenodo or Figshare.

- Negative results : Include failed synthesis attempts or inactive analogs to prevent redundancy .

Q. What criteria validate this compound’s identity in novel matrices (e.g., plant extracts)?

Methodological Answer: Combine orthogonal techniques:

- HRMS : Match [M+H]<sup>+</sup> to theoretical mass (Δ <2 ppm).

- 2D-NMR : HSQC and HMBC confirm spin-spin coupling patterns.

- Chiral HPLC : Compare retention times with synthetic standards to rule out enantiomeric impurities .

Research Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape this compound research proposals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.